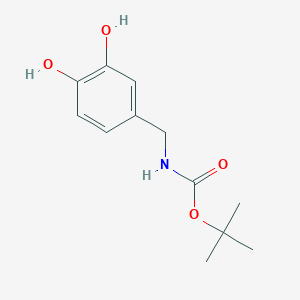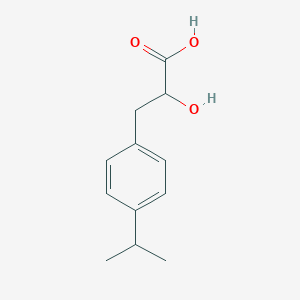
2-Hydroxy-3-(4-isopropylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(4-isopropylphenyl)propanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of propanoic acid, where the hydrogen atom at the second carbon is replaced by a hydroxy group, and the third carbon is substituted with a 4-isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-isopropylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde and malonic acid.
Knoevenagel Condensation: The first step involves the Knoevenagel condensation of 4-isopropylbenzaldehyde with malonic acid in the presence of a base such as piperidine. This reaction forms 2-(4-isopropylphenyl)acrylic acid.
Hydrogenation: The resulting 2-(4-isopropylphenyl)acrylic acid is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to yield 2-(4-isopropylphenyl)propanoic acid.
Hydroxylation: Finally, the hydroxylation of 2-(4-isopropylphenyl)propanoic acid is carried out using a suitable oxidizing agent such as potassium permanganate (KMnO4) to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-isopropylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alcohols or alkyl halides in the presence of acid catalysts.
Major Products
Oxidation: 2-Oxo-3-(4-isopropylphenyl)propanoic acid.
Reduction: 2-Hydroxy-3-(4-isopropylphenyl)propanol.
Substitution: Esters or ethers depending on the substituent.
Scientific Research Applications
2-Hydroxy-3-(4-isopropylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-isopropylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropylphenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group on the phenyl ring.
2-Hydroxy-3-(4-methylphenyl)propanoic acid: Similar structure but with a methyl group on the phenyl ring.
2-Hydroxy-3-(4-ethylphenyl)propanoic acid: Similar structure but with an ethyl group on the phenyl ring.
Uniqueness
2-Hydroxy-3-(4-isopropylphenyl)propanoic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-hydroxy-3-(4-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
CEPHNDIROZUJAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


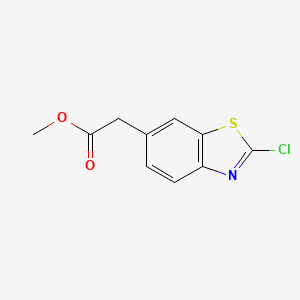

![lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate](/img/structure/B13501507.png)
![6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13501510.png)

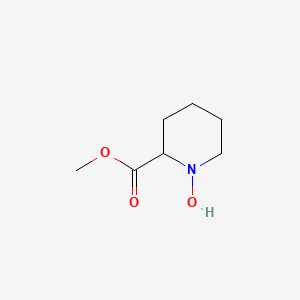

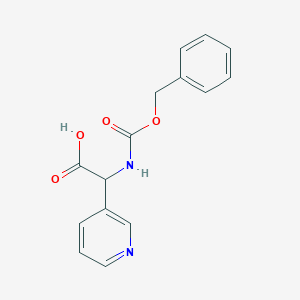
![3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13501546.png)
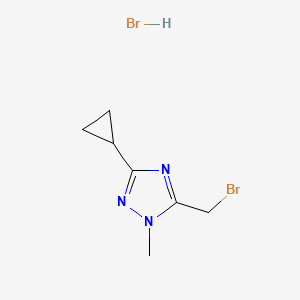
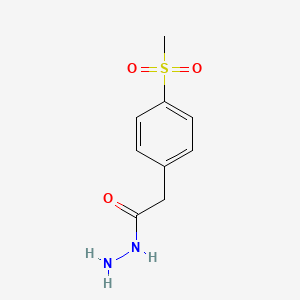
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate](/img/structure/B13501562.png)
![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)
